Pristimerin -

Pristimerin

Catalog Number: EVT-8114148
CAS Number:
Molecular Formula: C30H40O4
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Quinone methide triterpenoid
  • Molecular Formula: C30H40O4C_{30}H_{40}O_{4}
  • Source: Extracted from Salacia crassifolia and other species within the Celastraceae family.
Synthesis Analysis

The synthesis of pristimerin can be approached through various methods, including extraction from natural sources and synthetic routes.

Natural Extraction

Pristimerin is traditionally extracted from plant materials, particularly from the bark and leaves of Salacia crassifolia. The extraction process typically involves:

  • Solvent Extraction: Using organic solvents like ethanol or methanol to dissolve the active compounds.
  • Filtration and Concentration: The solution is filtered to remove solid residues, followed by evaporation to concentrate the extract.

Synthetic Approaches

Recent studies have explored synthetic routes to enhance yields and modify the compound for therapeutic applications. One notable method involves:

  1. Multi-Step Synthesis: Starting with simpler organic molecules, various reactions such as S_N2 reactions and transesterification are employed.
  2. Key Intermediates: Compounds such as N-(tert-butoxyl-carbonyl)-tris-(hydroxymethyl)aminomethane have been synthesized with varying yields (e.g., 87% yield for one intermediate) .
  3. Challenges: The synthesis of derivatives has faced challenges, particularly with the resistance of carbon C-29 in pristimerin to typical reactions, indicating the need for innovative synthetic strategies .
Molecular Structure Analysis

Pristimerin's structure is characterized by several key features:

  • Core Structure: It contains a triterpenoid backbone with a quinone methide functional group.
  • Functional Groups: The presence of hydroxyl groups contributes to its biological activity.
  • 3D Configuration: The spatial arrangement of atoms influences its interaction with biological targets.

Structural Data

  • Molecular Weight: Approximately 472.65 g/mol.
  • Chemical Bonds: Multiple carbon-carbon double bonds and a ketone group are present, contributing to its reactivity and biological properties.
Chemical Reactions Analysis

Pristimerin participates in several chemical reactions that are crucial for its biological activity:

  • Reactivity with Biological Targets: It can form adducts with proteins and nucleic acids, influencing cellular pathways.
  • Mechanism of Action in Cancer Cells: Pristimerin induces apoptosis through multiple pathways, including:
    • Inhibition of pro-survival signaling (e.g., Akt/NF-κB/mTOR pathways) .
    • Induction of reactive oxygen species (ROS) generation leading to mitochondrial dysfunction .
Mechanism of Action

The mechanism by which pristimerin exerts its biological effects is multifaceted:

  1. Induction of Apoptosis: Pristimerin activates both intrinsic and extrinsic apoptotic pathways. It enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .
  2. Cell Cycle Arrest: It inhibits cyclins and cyclin-dependent kinases (CDKs), leading to G1 phase arrest in cancer cells .
  3. Modulation of Signaling Pathways: Pristimerin affects key signaling pathways involved in cell survival and proliferation, including:
    • Downregulation of HER2 expression in breast cancer cells.
    • Inhibition of fatty acid synthase activity .
Physical and Chemical Properties Analysis

Pristimerin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and heat; should be stored in cool, dark conditions to maintain potency.
  • Melting Point: Approximately 210°C, indicating its stability under standard laboratory conditions.
Applications

Pristimerin's applications extend beyond traditional uses in herbal medicine:

  • Anticancer Agent: Demonstrated effectiveness against various cancer types, including breast, pancreatic, and colorectal cancers .
  • Research Tool: Used in studies investigating apoptosis mechanisms and signaling pathways.
  • Potential Drug Development: Ongoing research aims to develop novel therapeutics based on pristimerin's structure, targeting specific cancer types while minimizing side effects.
Introduction to Pristimerin in Oncological Research

Historical Context and Traditional Chinese Medicine Foundations

Pristimerin (C~30~H~40~O~4~), a quinonemethide triterpenoid, has been utilized in Traditional Chinese Medicine for centuries due to its broad therapeutic potential. Isolated initially in 1951 from Pristimerae indica and P. grahami species [5], its molecular structure was confirmed in 1954 [5]. The compound is primarily extracted from plants of the Celastraceae and Hippocrateaceae families, such as Celastrus aculeatus Merr., Hippocratea excelsa, and Maytenus heterophylla [1] [5]. Historically, these plants were employed to treat inflammatory conditions, infections, and tumors, leveraging pristimerin’s bioactivity as an anti-inflammatory, antibacterial, and insecticidal agent [5]. Its role in traditional remedies underscores its significance as a foundational element in modern oncological research, particularly for its selective cytotoxicity against malignant cells while sparing normal cells [8].

Contemporary studies validate pristimerin’s in vitro anticancer efficacy across diverse cancer types. As shown in Table 1, it exhibits potent growth-inhibitory effects at low micromolar concentrations:

Table 1: Cytotoxicity of Pristimerin in Cancer Cell Lines

Cancer TypeCell LineIC~50~ (µM)Exposure Time
Colorectal CancerHCT-1161.1172 hours
Pancreatic CancerBxPC-30.1972 hours
Breast CancerSKBR32.4024 hours
LeukemiaKBM50.2072 hours
GlioblastomaU875.006 hours
Hepatocellular CarcinomaHepG21.4472 hours

Data compiled from multiple sources [1] [4] [5].

These effects stem from pristimerin’s ability to disrupt fundamental cellular processes, including proliferation, apoptosis, and metastasis, positioning it as a promising candidate for targeted cancer therapy [1].

Emergence as a Multi-Target Anticancer Agent

Pristimerin’s anticancer activity arises from its capacity to simultaneously modulate multiple signaling pathways and molecular targets. Unlike conventional chemotherapeutics that often target single pathways, pristimerin orchestrates a coordinated attack on cancer hallmarks through the following mechanisms:

Induction of Apoptosis and Autophagy

Pristimerin triggers mitochondrial-dependent apoptosis by disrupting B-cell lymphoma 2 (Bcl-2) family protein balance. In prostate cancer (LNCaP, PC-3) and pancreatic cancer cells, it downregulates Bcl-2 expression, promoting cytochrome c release and caspase-9/-3 activation [4] [5]. Reactive oxygen species generation serves as a critical mediator, activating the ASK1/JNK (Apoptosis Signal-regulating Kinase 1/c-Jun N-terminal Kinase) pathway. Inhibition of reactive oxygen species by N-acetylcysteine abolishes pristimerin-induced apoptosis, confirming reactive oxygen species' pivotal role [8] [9].

Concurrently, pristimerin induces autophagic cell death by upregulating autophagy-related proteins like LC3-II, Beclin-1, and p62. In breast cancer (MDA-MB-231, MDA-MB-468), this occurs via reactive oxygen species/JNK activation, and autophagy inhibitors (e.g., 3-methyladenine) significantly attenuate cell death [8] [9]. Notably, apoptosis and autophagy act synergistically, as caspase inhibition reduces autophagic flux, while autophagy inhibition suppresses apoptosis [8].

Cell Cycle Arrest

Pristimerin induces G1-phase arrest by modulating cyclins and cyclin-dependent kinases. In breast cancer models, it suppresses cyclin D1 and cyclin-dependent kinase 4 expression while elevating p53 and p21 levels, thereby halting DNA synthesis and preventing S-phase entry [8]. Similar mechanisms are observed in colorectal and glioblastoma cells, where cyclin-dependent kinase inhibition correlates with reduced proliferation [1] [5].

Metastasis and Angiogenesis Suppression

Pristimerin impedes metastasis by targeting epithelial-mesenchymal transition and cell adhesion dynamics. It downregulates matrix metalloproteinases, vimentin, and snail while enhancing E-cadherin expression, thereby reducing invasion and migration in colorectal and cervical cancers [1] [3]. Additionally, it inhibits angiogenesis by suppressing vascular endothelial growth factor receptor 2 activation and hypoxia-inducible factor 1α signaling, curtailing tumor vascularization [3] [7].

Chemosensitization and Multi-Drug Resistance Reversal

A key translational advantage is pristimerin’s ability to reverse chemoresistance. In cutaneous squamous cell carcinoma, it enhances the efficacy of cisplatin, azacytidine, and doxorubicin by sustaining JNK activation [9] [10]. Nano-formulations (e.g., folic acid-linked micelles co-delivering pristimerin and paclitaxel) demonstrate improved tumor targeting and synergistic growth inhibition in non-small cell lung cancer, highlighting its role in overcoming pharmacological limitations [6].

Key Molecular Targets and Pathways

Table 2 summarizes pristimerin’s primary molecular targets:Table 2: Molecular Targets of Pristimerin in Cancer Pathways

Target/PathwayEffect of PristimerinCancer Models
Nuclear factor kappa BInhibition of nuclear translocationPancreatic, glioma
Phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycinDownregulation of phosphorylationBreast, lung
Reactive oxygen species/ASK1/JNKSustained activationBreast, skin, leukemia
MicroRNAs (e.g., miR-542-5p, miR-23a)Downregulation of oncomiRsGlioma, lung
Cyclin-dependent kinasesSuppression of activityColorectal, osteosarcoma

Data derived from referenced studies [2] [3] [5].

By targeting these interconnected pathways, pristimerin exemplifies a "multi-targeted" therapeutic strategy, disrupting cancer progression at multiple nodes while minimizing compensatory resistance mechanisms [2] [7].

Properties

Product Name

Pristimerin

IUPAC Name

methyl (2S,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3/t23-,26-,27+,28+,29-,30+/m1/s1

InChI Key

JFACETXYABVHFD-ZAZHENERSA-N

SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)OC)C)C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.